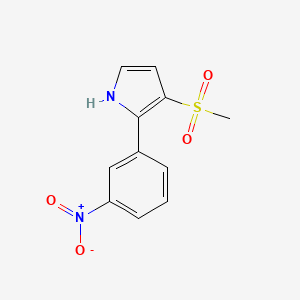
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by the presence of a pyrrole ring substituted with a methylsulfonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyrroles, amines, and sulfones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The methylsulfonyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
- 3-(Methylsulfonyl)-2-(2-nitrophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole
Uniqueness
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is unique due to the specific positioning of the nitro and methylsulfonyl groups on the pyrrole ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H10N2O4S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
3-methylsulfonyl-2-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-6-12-11(10)8-3-2-4-9(7-8)13(14)15/h2-7,12H,1H3 |
InChI-Schlüssel |
HLUHNNCGWBUXRT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
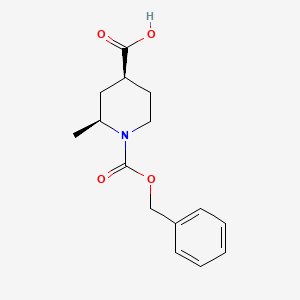


![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
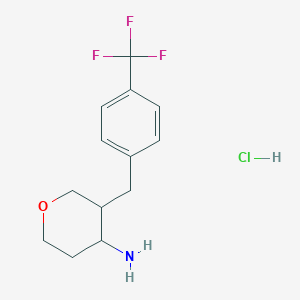
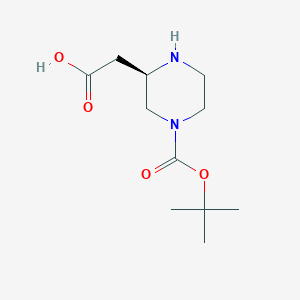
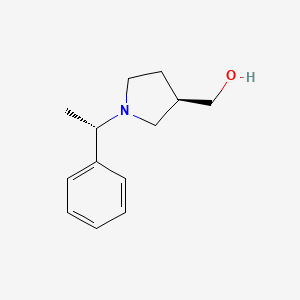
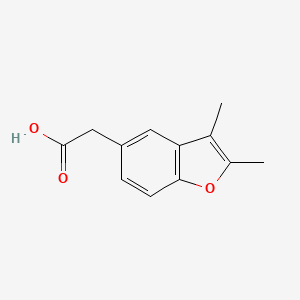
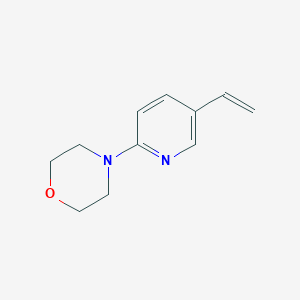

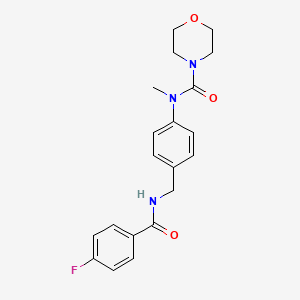
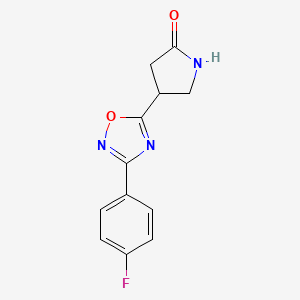
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
